molecular formula C16H19N3O3 B6641336 N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide

Cat. No. B6641336
M. Wt: 301.34 g/mol
InChI Key: VJSFKSLUPRPFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PH-797804 and is known to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

PH-797804 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of p38 MAP kinase, which is a key regulator of inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in pain sensitivity.
Biochemical and Physiological Effects:
PH-797804 has been shown to have a range of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines and chemokines, a decrease in pain sensitivity, and an improvement in motor function in animal models of inflammatory and neuropathic pain. Additionally, it has been found to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

PH-797804 has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic effects, its favorable safety profile, and its ability to inhibit the activity of p38 MAP kinase. However, there are also some limitations to its use, including the need for careful dosing and the potential for off-target effects.

Future Directions

There are several future directions for research on PH-797804, including the investigation of its potential applications in the treatment of chronic pain conditions, such as osteoarthritis and fibromyalgia. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound, as well as its potential interactions with other drugs. Finally, the development of novel analogs of PH-797804 may lead to the discovery of even more potent and selective inhibitors of p38 MAP kinase.

Synthesis Methods

PH-797804 can be synthesized using a multi-step process involving the reaction of 4-(hydroxymethyl)cyclohexanone with phthalic anhydride, followed by the reaction with hydroxylamine hydrochloride, and finally, the reaction with carbonyldiimidazole. The final product is obtained through purification using column chromatography.

Scientific Research Applications

PH-797804 has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related conditions. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammatory responses. Additionally, PH-797804 has been found to reduce pain sensitivity in animal models of inflammatory and neuropathic pain.

properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-9-10-5-7-11(8-6-10)17-16(22)14-12-3-1-2-4-13(12)15(21)19-18-14/h1-4,10-11,20H,5-9H2,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFKSLUPRPFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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